Technical Guide: Chemical Properties and Applications of (S)-2-Amino-1-phenylethanol Hydrochloride
Technical Guide: Chemical Properties and Applications of (S)-2-Amino-1-phenylethanol Hydrochloride
Executive Summary & Core Identity
(S)-2-Amino-1-phenylethanol hydrochloride (CAS: 88026-82-8) is a high-value chiral amino alcohol intermediate used extensively in the synthesis of adrenergic agonists, anthelmintics, and chiral auxiliaries. Structurally, it belongs to the phenylethanolamine class, serving as the "parent" scaffold for neurotransmitters like norepinephrine and epinephrine.
Its utility stems from its bifunctional nature—containing both a primary amine and a secondary hydroxyl group adjacent to a stereogenic center. This configuration allows for versatile derivatization, including selective N-alkylation and cyclization reactions essential for constructing heterocyclic pharmaceutical cores such as imidazothiazoles (e.g., Levamisole) and oxazolidinones.
Physicochemical Profile
The following data represents the standard specification for the (S)-enantiomer hydrochloride salt.
| Property | Specification | Notes |
| IUPAC Name | (1S)-2-amino-1-phenylethanol hydrochloride | |
| CAS Number | 88026-82-8 (HCl salt) / 56613-81-1 (Free base) | Racemic CAS: 7568-93-6 |
| Molecular Formula | C₈H₁₂ClNO | Free base: C₈H₁₁NO |
| Molecular Weight | 173.64 g/mol | Free base: 137.18 g/mol |
| Appearance | White to pale cream crystalline solid | Hygroscopic |
| Melting Point | 56–63 °C (Free base) | HCl salt typically decomposes >150°C |
| Optical Rotation | ||
| Solubility | Water, Methanol, Ethanol, DMSO | High water solubility due to ionic nature |
| Acidity (pKa) | ~8.9 (Amine conjugate acid) | Typical for |
Synthetic Pathways and Manufacturing
The synthesis of enantiopure (S)-2-amino-1-phenylethanol is critical, as the biological activity of derived drugs often depends strictly on stereochemistry.
Method A: Asymmetric Reduction (Chemical)
This is the preferred method for large-scale manufacturing due to high enantiomeric excess (ee).
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Precursor: 2-Chloroacetophenone or 2-Aminoacetophenone.
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Catalyst: Chiral oxazaborolidine (CBS reduction) or Ruthenium-Noyori complexes.
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Mechanism: The ketone is reduced stereoselectively to the alcohol. If starting from the chloro-derivative, a subsequent amination step with ammonia is required.
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Yield/Purity: Typically >95% yield with >98% ee.
Method B: Enzymatic Kinetic Resolution
Used for recovering enantiopure material from racemic mixtures (e.g., from styrene oxide ring opening).
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Biocatalyst: Lipase B from Candida antarctica (CAL-B).
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Acyl Donor: Vinyl acetate or ethyl acetate.
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Process: The enzyme selectively acylates the (R)-enantiomer, leaving the (S)-enantiomer as the unreacted alcohol, which is then separated via extraction or chromatography.
Method C: Styrene Oxide Ring Opening (Racemic Route)
Reaction of styrene oxide with ammonia or sodium hexamethyldisilazane (NaHMDS) yields the racemic product. This requires subsequent optical resolution using chiral acids like dibenzoyl-D-tartaric acid to isolate the (S)-isomer.
Figure 1: Primary synthetic routes for (S)-2-Amino-1-phenylethanol.
Reactivity and Pharmaceutical Applications
The molecule serves as a "chiral pool" building block. Its reactivity is defined by the 1,2-amino alcohol motif, allowing for heterocyclization and selective functionalization.
Key Reaction: Cyclization to Imidazothiazoles (Levamisole Synthesis)
One of the most significant industrial applications is the synthesis of Levamisole (and its enantiomer Tetramisole), an immunomodulator and anthelmintic agent.[3]
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Mechanism: (S)-2-amino-1-phenylethanol reacts with carbon disulfide or isothiocyanates to form a thiazolidine ring, followed by cyclization with chloroacetaldehyde or similar electrophiles to fuse the imidazole ring.
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Significance: The stereochemistry of the starting material dictates the final optical activity of Levamisole (the S-isomer is the active anthelmintic).
Adrenergic Agonist Synthesis
The phenylethanolamine backbone is the pharmacophore for
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Direct Precursor: Used to synthesize analogues of Octopamine and Norepinephrine via N-alkylation or hydroxylation of the phenyl ring.
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Beta-Blockers: Intermediates in the synthesis of specific
-blockers where the ethanolamine tail is preserved.
Chiral Auxiliaries
The compound is used to synthesize oxazolidinones (Evans auxiliaries analogues) which induce stereochemistry in subsequent aldol or alkylation reactions.
Figure 2: Divergent synthesis pathways from the core amino alcohol scaffold.
Analytical Characterization Protocols
To ensure the integrity of the (S)-enantiomer for drug development, rigorous chiral analysis is required.
High-Performance Liquid Chromatography (HPLC)[7]
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Column: Chiralcel OB-H or OD-H (Daicel), 4.6 x 250 mm.
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Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
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Flow Rate: 0.5 - 1.0 mL/min.
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Detection: UV at 210 nm or 254 nm.
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Expected Retention: The (S)-enantiomer typically elutes differently than the (R)-isomer; specific retention times must be validated with racemic standards.
Optical Rotation[1][2][5][8][9]
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Standard:
to ( , Ethanol). -
Note: The sign of rotation (+) indicates the (S)-configuration for this specific molecule, but this correlation should always be verified against a standard as solvent effects can shift rotation values.
Handling, Stability, and Safety
(S)-2-Amino-1-phenylethanol hydrochloride is a functionalized amine and requires standard laboratory safety protocols.
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Hazard Classification:
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Skin Corrosion/Irritation: Category 1B or 2 (Causes severe skin burns/irritation).
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Eye Damage: Category 1 (Causes serious eye damage).
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Storage Conditions:
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Store in a cool, dry place (2-8°C recommended for long term).
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Hygroscopic: Keep under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption which can degrade the salt or alter weight measurements.
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Incompatibility: Strong oxidizing agents, acid chlorides, acid anhydrides.
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References
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VulcanChem. (n.d.). 2-Amino-1-phenylethanol - Chemical Properties and Synthesis. Retrieved from
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Thermo Fisher Scientific. (n.d.). (S)-(+)-2-Amino-1-phenylethanol, 97%.[4][5] Retrieved from
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National Institutes of Health (NIH). (2019). Discovery of β-arrestin-biased β2-adrenoceptor agonists from 2-amino-2-phenylethanol derivatives. Retrieved from
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Kamal, A., et al. (2004). A New Facile Chemoenzymatic Synthesis of Levamisole. ResearchGate. Retrieved from
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ChemicalBook. (n.d.). Levamisole Synthesis and Intermediates. Retrieved from
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Sigma-Aldrich. (n.d.). (S)-2-Amino-2-phenylethan-1-ol hydrochloride Product Sheet. Retrieved from
Sources
- 1. 2-Amino-1-phenylethanol (7568-93-6) for sale [vulcanchem.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. researchgate.net [researchgate.net]
- 4. (S)-(+)-2-Amino-1-phenylethanol, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. (S)-(+)-2-Amino-1-phenylethanol, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

